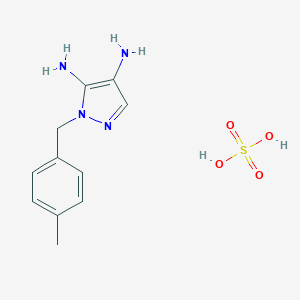

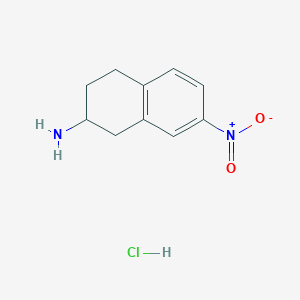

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride often involves nitration reactions, where specific nitro derivatives are formed through photochemical reactions with tetranitromethane. These processes result in various nitro substitution products, demonstrating a method for introducing nitro groups into the tetrahydronaphthalene structure under specific conditions (Eberson, Hartshorn, & Radner, 1992). An alternate synthesis approach for related compounds involves transforming nitro derivatives to amine hydrochlorides, showing a pathway that might be applicable for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (Jack C. Kim et al., 1977).

Molecular Structure Analysis

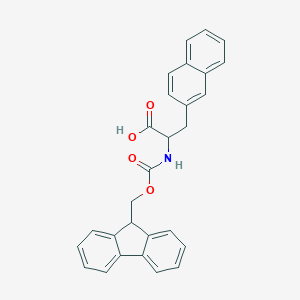

The molecular structure of such compounds is characterized by the presence of a nitro group attached to a tetrahydronaphthalene ring, which significantly influences its chemical behavior and properties. The intricate relationship between the nitro group position and its impact on molecular stability and reactivity is crucial for understanding the compound's overall characteristics.

Chemical Reactions and Properties

Chemical reactions involving nitroarenes, such as 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, can lead to various products depending on the reacting agents and conditions. These reactions include cyclocondensation with carbanions to produce dihydronaphth[2,1-c]isoxazole N-oxides, demonstrating the reactivity of the nitro group under specific conditions (Maruoka & Tomioka, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Alternative Synthesis Routes : An alternate synthesis of 2-amino-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene hydrochloride was described, providing insights into the synthesis process from 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone. This research compares overall yields and experimental procedures with previous synthetic routes, showcasing the efficiency and effectiveness of different synthesis methods (Kim et al., 1977).

Large-Scale Stereoselective Process : The development of a large-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride highlights the advancement in chemical engineering and synthesis. The process emphasizes the production of compounds with high chemical and stereochemical purity, which is crucial for pharmaceutical applications (Han et al., 2007).

Reduction of Aromatic Nitro to Amine : A novel method using the TMDS-iron catalyst system for the reduction of aromatic nitro compounds to amines showcases an efficient pathway to synthesize hydrochloride salts of amines from nitro precursors. This method exhibits good selectivity and yields, representing a significant contribution to the synthesis of amine-based compounds (Pehlivan et al., 2011).

Synthesis of Substituted Tetrahydronaphthalenes : Research into the synthesis and herbicidal activity of substituted tetrahydronaphthalenes provides insight into the functionalization of tetrahydronaphthalene derivatives. This study explores how electron-withdrawing groups and substituent size at specific positions influence the herbicidal activity of these compounds (Parlow & Mahoney, 1996).

Applications in Catalysis and Environmental Chemistry

- Graphene-Based Catalysts for Reduction of Nitro Compounds : The use of graphene-based catalysts in the reduction of nitro compounds to amines highlights the environmental and synthetic importance of these processes. This research points towards the development of efficient and sustainable catalysts for the production of amines, which have wide applications in drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).

Wirkmechanismus

Target of Action

It is structurally similar to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, potentially inducing their release as well .

Eigenschaften

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |

CAS RN |

175871-06-4 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)